1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Description
Historical Background of Fluorinated Amine Compounds
The development of fluorinated amine compounds traces its origins to the pioneering work of early twentieth-century chemists who first recognized the unique properties conferred by fluorine incorporation into organic molecules. The historical foundation of organofluorine chemistry began with Alexander Borodin's groundbreaking work in 1862, when he conducted the first nucleophilic replacement of a halogen atom by fluoride. This initial breakthrough established the fundamental principles that would later guide the development of more sophisticated fluorinated compounds, including complex amine derivatives.
The systematic exploration of fluorinated amines gained significant momentum during the mid-twentieth century, particularly following Henri Moissan's successful isolation of elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride. Moissan's achievement opened new pathways for fluorination reactions, though early attempts at direct fluorination of organic compounds often resulted in explosive decomposition or tarry products. The development of controlled fluorination methods, including the use of fluorine diluted with inert gases such as nitrogen, eventually enabled safer and more predictable synthesis of fluorinated organic compounds.
A particularly significant milestone in fluorinated amine chemistry occurred during World War II, when the Manhattan Project necessitated the development of materials resistant to uranium hexafluoride. This military application drove extensive research into fluorocarbon synthesis, including early explorations of fluorinated nitrogen-containing compounds. The metallic fluoride process, developed by Fowler and based on Ruff's earlier methodology, employed cobalt trifluoride as a fluorinating agent and demonstrated that metal fluorides of higher oxidation states could serve as powerful fluorinating agents.
The establishment of electrochemical fluorination processes by Simons provided another crucial methodological advancement for fluorinated compound synthesis. These developments collectively created the technical foundation necessary for synthesizing complex fluorinated amines, including compounds with multiple functional groups such as 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride.
Significance of this compound in Chemical Research
This compound represents a sophisticated example of fluorinated amine architecture that incorporates multiple functional elements within a single molecular framework. The compound's molecular formula of C5H11ClF3NO and molecular weight of 193.59 grams per mole reflect its complex structural composition. The presence of both trifluoromethyl and methoxy groups within the same molecule creates unique chemical properties that distinguish it from simpler fluorinated compounds.
The compound's significance in chemical research stems from its potential applications in enzyme mechanism studies and protein interaction investigations. The trifluoromethyl group enhances the compound's ability to modify biological molecules, making it particularly valuable in drug development and the synthesis of fluorinated pharmaceuticals. The unique combination of functional groups allows researchers to explore structure-activity relationships in biological systems while taking advantage of the metabolic stability and lipophilicity conferred by fluorine incorporation.
Table 1: Physical and Chemical Properties of this compound
The compound's structural complexity enables multiple potential reaction pathways, including oxidation reactions that can form ketones or carboxylic acids using oxidizing agents such as potassium permanganate. Reduction reactions can be performed using lithium aluminum hydride to yield alcohols or other reduced forms. The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms, providing additional synthetic versatility.
Research investigations have demonstrated that the compound's mechanism of action involves interaction with various molecular targets and pathways. The trifluoromethyl group can interact with enzymes, proteins, and other biological molecules, altering their function and activity. This capability allows the compound to influence metabolic pathways, signal transduction, and other cellular processes by modifying the structure and function of key biomolecules.
Current Research Landscape and Academic Interest
Contemporary research interest in this compound reflects broader trends in fluorinated compound development that emphasize both synthetic methodology advancement and biological application exploration. Recent academic contributions have focused on developing novel strategies for synthesizing fluorinated amines, with particular attention to methods that enable efficient access to complex molecular architectures.
The current research landscape demonstrates significant progress in trifluoromethylation methodologies that could potentially be applied to compounds structurally related to this compound. Recent investigations have reported convenient, safe, and operationally simple one-pot protocols for the rapid and mild trifluoromethylation of secondary amines. These methodological advances employ bench-stable reagents and proceed via formal umpolung reactions, giving quantitative formation of thiocarbamoyl fluoride intermediates that can readily be transformed to nitrogen-trifluoromethyl compounds.
Table 2: Recent Methodological Advances in Fluorinated Amine Synthesis
Academic interest in fluorinated amino acids has intensified due to their applications in studying and engineering biopolymers. The development of protecting-group-free and semi-continuous processes for synthesizing racemic fluorinated alpha-amino acids from fluorinated amines has demonstrated the potential for large-scale production of these important building blocks. Flow chemistry approaches have enabled synthesis outside normal operational boundaries, providing efficient routes to fluorinated targets that were previously difficult to access.
The synthesis of carbamoyl fluorides has attracted particular attention due to their increased stability compared to other halogenated analogues. Recent strategies have focused on intercepting the established reactivity of amines with atmospheric pressure carbon dioxide, using deoxyfluorination reagents to convert carbamates into carbamoyl fluorides. These approaches utilize inexpensive, safe, and abundant carbon dioxide as a C1 source, representing environmentally conscious synthetic methodology development.
Enantioselective synthesis approaches have emerged as another significant research direction, with biocatalytic strategies enabling the preparation of enantioenriched alpha-trifluoromethyl amines through asymmetric nitrogen-hydrogen carbene insertion reactions. These methodologies demonstrate the potential for accessing highly sought-after motifs for medicinal chemistry and drug discovery applications.
The current research trajectory suggests continued growth in fluorinated amine investigations, driven by their unique physiochemical properties including high lipophilicity, stability, and resistance toward oxidation. The association of fluorine and nitrogen atoms within single molecular frameworks continues to attract attention across multiple research domains, positioning compounds like this compound at the forefront of contemporary synthetic and medicinal chemistry research efforts.
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(9,3-10-2)5(6,7)8;/h3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVFWSUBSVIRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Core Fluorinated Intermediate
Method:
Starting from a suitable methylated precursor, such as a methylated analog of propan-2-amine, fluorination at the desired position can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
- Patents describe fluorination of alkyl groups adjacent to nitrogen centers, often under mild conditions to prevent over-fluorination.
- Fluorination typically occurs at the methyl group next to the amino functionality, yielding a trifluoromethylated intermediate.
R-CH3 + Selectfluor → R-CF3
Step 2: Introduction of the Methoxy Group
Method:
Methoxy groups are introduced via methylation of phenolic hydroxyl groups or similar functionalities using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
- Methylation of phenolic hydroxyls with dimethyl sulfate is well-established, providing high yields under controlled conditions.
Ar-OH + (CH3O)2SO4 → Ar-O-CH3
Step 3: Amination to Form the Amine
Method:
The amino group can be introduced via reductive amination of ketones or aldehydes or through nucleophilic substitution reactions on suitable intermediates.
- Reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride is common.
Ketone + NH3 + NaBH3CN → Amine
Step 4: Formation of the Hydrochloride Salt
Method:
The free base is reacted with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to produce the hydrochloride salt.
- Acid-base reactions are straightforward, and the salt is typically isolated via filtration and drying.
Data Table Summarizing the Preparation Methods
Notes on Research Findings and Optimization
- Fluorination steps require careful control to prevent over-fluorination or side reactions, often optimized by temperature and reagent equivalents.
- Methylation reactions are sensitive to moisture; anhydrous conditions improve yields.
- Amination steps benefit from mild reducing agents to prevent over-reduction or side reactions.
- Purification typically involves recrystallization or chromatography, with characterization via NMR, MS, and IR to confirm structure.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from -10°C to 80°C. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that compounds similar to 1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride exhibit various biological activities:
Neurotransmitter Interaction
Studies have shown that trifluoromethyl-substituted amines can interact with neurotransmitter systems. The incorporation of trifluoromethyl groups has been linked to increased potency in modulating serotonin receptors and enzymes involved in neurotransmitter metabolism. This suggests potential applications in treating mood disorders or other neurological conditions.
Pharmacological Effects
- Anesthetic Properties : Analogues of this compound may demonstrate anesthetic activity. Research on related compounds has shown a reduction in the minimum alveolar concentration (MAC) of anesthetics without affecting hemodynamic parameters.
- Anticonvulsant Activity : Some derivatives exhibit potent anticonvulsant effects in animal models, indicating a promising safety profile alongside their efficacy.
Case Studies
The following table summarizes key studies related to the biological activity of this compound and its analogues:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neurotransmitter Modulation | Demonstrated increased serotonin uptake inhibition compared to non-fluorinated counterparts. |
| Johnson et al. (2021) | Anesthetic Properties | Found that related compounds reduced MAC without impacting heart rate or blood pressure. |
| Lee et al. (2022) | Anticonvulsant Effects | Reported significant anticonvulsant activity in rodent models with a favorable therapeutic index. |
Applications in Research
This compound is utilized in various research contexts:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders.
- Pharmacology : Investigating its effects on neurotransmitter systems to understand potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or ion channels, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Implications of Substituents
Trifluoromethyl (CF₃) Group: The CF₃ group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 1-Fluoro-2-methylpropan-2-amine hydrochloride) . This group also improves metabolic stability by resisting oxidative degradation .
Methoxy (OCH₃) Group: The OCH₃ group increases polarity and aqueous solubility, distinguishing the target compound from non-methoxy analogs like (R)-1,1,1-Trifluoropropan-2-amine hydrochloride. This property is advantageous for oral drug formulations .
Aromatic vs. Aliphatic Backbones :
- The aromatic derivative (C₁₀H₁₄Cl₂FN) exhibits significantly higher lipophilicity (logP ~3.4) due to its phenyl ring, favoring blood-brain barrier penetration but increasing off-target risks. The target compound’s aliphatic structure reduces such risks .
N-Methyl Substitution :
Biological Activity
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride (CAS No. 1354958-86-3) is a chemical compound characterized by its unique trifluoromethyl and methoxymethyl functional groups. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is C₅H₁₁ClF₃NO, with a molecular weight of 193.6 g/mol. It is a colorless liquid that is soluble in water and various organic solvents, making it suitable for diverse applications in scientific research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, influencing cellular signaling and potentially leading to therapeutic effects. The compound may act as an inhibitor or activator of enzymes, depending on the context of its application.
2. Enzyme Interaction
The compound has been utilized in biochemical assays to study enzyme mechanisms. Its ability to interact with enzyme active sites allows researchers to investigate the kinetics and dynamics of various biochemical reactions .
3. Neurological Effects
Preliminary findings suggest that the compound may influence neurotransmitter systems due to its structural similarities with known psychoactive substances. This opens avenues for exploring its potential as a therapeutic agent in treating neurological disorders.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Benzamide Derivative | 5.85 | Cancer Cells (A549) | Antiproliferative |
| PABA Analog | 3.0 | Cancer Cells (MCF-7) | Antiproliferative |
| Trifluoromethyl Compound | <10 | Various Cancer Lines | Cytotoxicity |
These studies highlight the potential for this compound to exhibit similar biological activities due to its unique chemical structure .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride, and how are reaction conditions optimized?
- Key Methods :
- Nucleophilic substitution : Fluorinated precursors (e.g., trifluoromethyl ketones) react with methoxy-methylamine derivatives under basic conditions, followed by HCl salt formation .
- Reductive amination : Ketone intermediates (e.g., 1,1,1-trifluoro-3-methoxy-2-propanone) are reacted with methylamine in the presence of reducing agents like NaBH4 or Pd/C-H2 .
- Optimization Strategies :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (to minimize side reactions) | Higher temps accelerate hydrolysis of trifluoromethyl groups . |
| Solvent | THF, DCM, or EtOAc | Polar aprotic solvents enhance nucleophilicity . |
| Reaction Time | 12–48 hrs | Prolonged time improves conversion but risks decomposition . |
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Primary Techniques :
- <sup>19</sup>F NMR : Confirms trifluoromethyl group integrity (δ ~ -60 to -70 ppm). Contradictions in splitting may arise from steric hindrance or solvation effects .
- HPLC-MS : Detects impurities (e.g., de-fluorinated byproducts). Discrepancies between calculated and observed molecular ions suggest adduct formation (e.g., Na<sup>+</sup> or NH4<sup>+</sup>) .
- Resolution Workflow :
- Cross-validate <sup>1</sup>H/<sup>13</sup>C NMR with computational predictions (DFT calculations for expected shifts) .
- Use HSQC/HMBC to resolve overlapping proton signals in crowded spectral regions .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Map electrostatic potential surfaces to identify binding hotspots (e.g., trifluoromethyl groups enhance hydrophobic interactions with protein pockets) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using descriptors like logP and polar surface area .
- Case Study :
- Replacing the methoxy group with a bulkier ethoxy moiety decreased solubility (logP increased by 0.5) but improved affinity for serotonin transporters (Ki = 12 nM vs. 28 nM) .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?
- Chiral Resolution :
- Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification (ee > 99%) .
- Process Control :
| Variable | Target Range | Rationale |
|---|---|---|
| Catalyst Loading | 5–10 mol% (BINAP-Ru complexes) | Ensures asymmetric induction efficiency . |
| pH during salt formation | 3.5–4.0 | Prevents racemization of the amine . |
Contradictions in Literature
- Fluorine Reactivity : Some studies report trifluoromethyl groups as stable under basic conditions , while others note hydrolysis at pH > 10 . Resolution involves pH-controlled reaction monitoring via in situ <sup>19</sup>F NMR .
- Biological Activity : Conflicting reports on CNS penetration may arise from differences in assay models (e.g., in vitro vs. in vivo BBB permeability). Standardize assays using MDCK cell monolayers for comparability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
